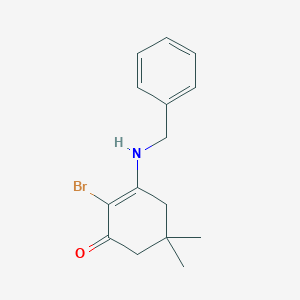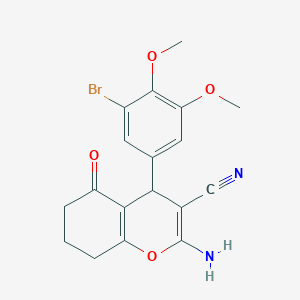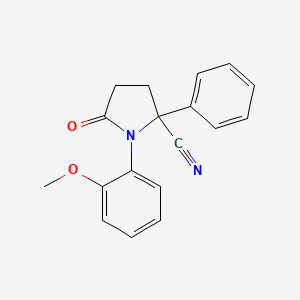
3-(benzylamino)-2-bromo-5,5-dimethyl-2-cyclohexen-1-one
Übersicht
Beschreibung
3-(benzylamino)-2-bromo-5,5-dimethyl-2-cyclohexen-1-one, also known as BRD0705, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in the regulation of gene transcription and has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.
Wissenschaftliche Forschungsanwendungen
3-(benzylamino)-2-bromo-5,5-dimethyl-2-cyclohexen-1-one has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has been demonstrated to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in macrophages. These findings suggest that this compound has potential therapeutic applications in cancer and inflammatory diseases.
Wirkmechanismus
3-(benzylamino)-2-bromo-5,5-dimethyl-2-cyclohexen-1-one binds to the bromodomain of BRD4, which prevents the protein from interacting with acetylated histones and other transcriptional regulators. This leads to the inhibition of BRD4-mediated gene transcription, which is required for the proliferation and survival of cancer cells. In addition, this compound has been shown to disrupt the formation of BRD4-containing protein complexes, which are involved in the regulation of gene transcription and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have selective inhibitory effects on BRD4 and does not affect other members of the BET family of proteins. This selectivity is important because it reduces the potential for off-target effects and toxicity. In addition, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and favorable metabolic stability. These properties make this compound a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(benzylamino)-2-bromo-5,5-dimethyl-2-cyclohexen-1-one is its selectivity for BRD4, which allows for the specific targeting of this protein in experimental systems. In addition, the availability of synthetic this compound allows for the investigation of its effects on various biological processes in vitro and in vivo. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(benzylamino)-2-bromo-5,5-dimethyl-2-cyclohexen-1-one. One direction is the investigation of its effects on other diseases, such as cardiovascular disorders and neurodegenerative diseases. Another direction is the optimization of its pharmacokinetic properties and the development of more potent and selective analogs. Furthermore, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, could enhance its therapeutic efficacy. Overall, the continued research and development of this compound could lead to the discovery of novel therapeutic strategies for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-15(2)8-12(14(16)13(18)9-15)17-10-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHKRBZGVFBXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[(2-ethyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B3965729.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3965741.png)
![2-amino-4-[3-(ethylthio)-2-thienyl]-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3965753.png)
![N-cyclohexyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3965757.png)
![2,6-di-tert-butyl-4-{2-hydroxy-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propoxy}phenol](/img/structure/B3965772.png)

![diisopropyl [anilino(2,4-dichlorophenyl)methyl]phosphonate](/img/structure/B3965776.png)


![1-phenyl-4-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)piperazine](/img/structure/B3965791.png)

![5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965812.png)
![10-(hydroxymethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B3965819.png)
![ethyl {3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3965827.png)